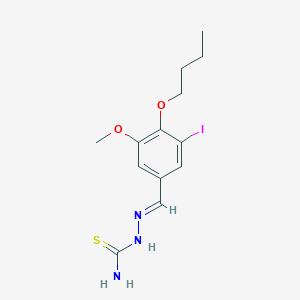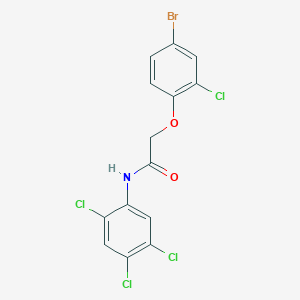![molecular formula C22H26Cl2N4O4S B4629203 ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multistep chemical reactions, starting from commercially available or readily synthesized intermediates. For instance, the synthesis of carbon-14 labelled compounds for metabolism and distribution studies involves a modified Hantzsch synthesis starting from ethyl[3-14C]acetoacetate, yielding an overall radiochemical yield of 23.7% (Tada et al., 1989). While not the exact compound , this process exemplifies the intricate steps involved in synthesizing complex molecules.
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods and X-ray diffraction to elucidate the arrangement of atoms within a molecule. For related compounds, crystal structure and spectroscopic characterizations provide insight into molecular geometry, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the structural specifics of complex organic molecules (Pekparlak et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of complex molecules is influenced by their functional groups and molecular structure. For example, reactions involving secondary amines with similar molecules result in the formation of N,N′-disubstituted piperazine derivatives, showcasing the compound's ability to undergo nucleophilic substitution reactions (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline form, are essential for its characterization and application. These properties are determined through experimental methods, including solvent crystallization techniques and polymorphism studies, which reveal different hydrogen-bonding networks and polymorphic forms (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability under various conditions, is vital for manipulating and applying the compound effectively. For instance, the acylation reactions and the synthesis of multifullerene derivatives demonstrate the versatility and reactivity of similar molecules under different chemical conditions (Zhang et al., 2002).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activities : A study explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Faty, Hussein, & Youssef, 2010).
Vasodilation Properties : Another study synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and tested them for vasodilation activity. Certain compounds showed remarkable potency in vasodilation, indicating potential applications in cardiovascular research (Girgis et al., 2008).
Antimicrobial and Enzyme Inhibition Activities : A study on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed that some compounds possess good to moderate antimicrobial activity against test microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity, suggesting their potential in enzyme inhibition studies (Başoğlu, Ulker, & Alpay‐Karaoglu, 2013).
Anti-inflammatory and Analgesic Activities : Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives were synthesized and evaluated for antimicrobial and anti-inflammatory activities. Some derivatives showed good or moderate activities, particularly against Gram-positive bacteria, in addition to dose-dependent anti-inflammatory activity in vivo, highlighting their potential as therapeutic agents (Al-Omar et al., 2010).
Synthesis and Characterization
- Novel Compounds Synthesis : Research into the synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones aimed at creating cyclized systems with potential anti-proliferative activity. This study showcased the design and synthesis of new thiophene and benzothiophene derivatives, some of which showed significant activity against tumor cell lines, illustrating the compound's potential in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Propriétés
IUPAC Name |
ethyl 5-carbamoyl-2-[[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N4O4S/c1-3-32-22(31)18-13(2)19(20(25)30)33-21(18)26-17(29)12-28-9-7-27(8-10-28)11-14-15(23)5-4-6-16(14)24/h4-6H,3,7-12H2,1-2H3,(H2,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJUEQQDPRJEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-carbamoyl-2-({[4-(2,6-dichlorobenzyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)




![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)